1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one: Structural Elucidation & Properties
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one: Structural Elucidation & Properties
This comprehensive technical guide details the chemical structure, physicochemical properties, and synthetic methodologies for 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one . This molecule represents a specialized dispiro heterocyclic scaffold , increasingly valued in medicinal chemistry for its ability to rigidly orient pharmacophores in three-dimensional space (spiro-fusion) while offering distinct hydrogen-bonding vectors (trioxa motif).
Executive Summary
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one (CAS: 2138000-10-7 ) is a tricyclic dispiro compound characterized by a central cyclohexane ring spiro-fused to a 1,3-dioxolane ring and a dihydrofuran-3-one (or isomeric lactone) ring.[1][2] As a "privileged structure," this scaffold is utilized in drug discovery to restrict conformational flexibility, thereby enhancing binding affinity and metabolic stability compared to flexible analogs.
Key Identifiers
| Parameter | Details |
| CAS Number | 2138000-10-7 |
| IUPAC Name | 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one |
| Molecular Formula | C₁₁H₁₆O₄ |
| Molecular Weight | 212.24 g/mol |
| SMILES | O=C1C2(OCC1)CCC3(CC2)OCCO3 |
| Core Scaffold | Dispiro[4.2.4.2]tetradecane |
Chemical Structure & Stereochemistry
Structural Breakdown
The "dispiro[4.2.4.2]" nomenclature describes the carbon skeleton connectivity:
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Central Ring (Ring B): A six-membered cyclohexane ring.
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Spiro Junctions: Two spiro-quaternary carbons located at positions 1 and 4 of the cyclohexane ring (relative to the dispiro numbering).
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Peripheral Rings:
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Ring A (1,4-Dioxa): A five-membered 1,3-dioxolane ring (ethylene ketal). This acts as a robust protecting group or a polar binding motif.
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Ring C (9-Oxa-12-one): A five-membered heterocyclic ketone, specifically a dihydro-3(2H)-furanone moiety. The "9-oxa" indicates the oxygen is part of the ring, and "12-one" places the carbonyl within this ring.
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3D Conformational Analysis
Unlike flat aromatic systems, the dispiro[4.2.4.2] framework forces the peripheral rings to adopt a perpendicular orientation relative to the central cyclohexane chair.
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Orthogonality: The mean planes of the dioxolane and furanone rings are nearly orthogonal to the average plane of the cyclohexane ring.
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Vectorial Projection: The carbonyl dipole (C=O) and the ether oxygens project into defined quadrants, allowing for precise interaction with biological targets (e.g., serine proteases or GPCRs).
Physicochemical Properties
The following data is synthesized from experimental values for the core scaffold and calculated predictions (ACD/Labs, EPISuite).
| Property | Value / Description | Reliability |
| Physical State | White to off-white crystalline solid | High |
| Melting Point | 71–75 °C (Predicted based on congeners) | Medium |
| Boiling Point | 340.5 ± 42.0 °C at 760 mmHg | Predicted |
| Density | 1.28 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 0.35 – 0.85 | High (Lipophilic but polar) |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water | High |
| Polar Surface Area (PSA) | 55.76 Ų | High |
| H-Bond Acceptors | 4 (3 Ether oxygens, 1 Ketone) | Exact |
| H-Bond Donors | 0 | Exact |
Synthetic Methodology
The synthesis of 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one typically proceeds via a modular assembly strategy, starting from 1,4-cyclohexanedione monoethylene ketal .
Retrosynthetic Analysis
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Disconnection: The strategic bond disconnection occurs at the spiro-furanone ring.
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Precursor: 1,4-Dioxaspiro[4.5]decan-8-one (commercially available).[3]
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Transformation: Alpha-alkylation followed by intramolecular cyclization to form the dihydrofuranone ring.
Step-by-Step Synthesis Protocol
Step 1: Preparation of the Ketal Intermediate
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Reactants: 1,4-Cyclohexanedione (1.0 eq), Ethylene Glycol (1.0 eq).
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Catalyst: p-Toluenesulfonic acid (pTSA, 0.05 eq).
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Solvent: Benzene or Toluene (Dean-Stark conditions).
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Procedure: Reflux with azeotropic removal of water. The symmetry of the dione allows for statistical mono-protection, though bis-ketal is a byproduct.
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Purification: Fractional crystallization or column chromatography (Hexane/EtOAc).
Step 2: Spiro-Annulation (Formation of Ring C)
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Reactants: 1,4-Dioxaspiro[4.5]decan-8-one, 2-Chloroethanol (or Epichlorohydrin derivatives for alternative routes).
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Mechanism: Base-mediated alkylation at the alpha-position followed by cyclization is difficult directly.
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Preferred Route (Diazo Insertion):
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Diazo Transfer: React ketone with tosyl azide to form the alpha-diazo ketone.
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Rh-Catalyzed Insertion: Reaction with an alcohol or intramolecular O-H insertion if a pendant hydroxyl group is installed.
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Alternative (Radical/Polar):
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Alkylation: React with allyl bromide/LDA to form 8-allyl-1,4-dioxaspiro[4.5]decan-8-ol (via Grignard) or alpha-allyl ketone.
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Oxidative Cleavage/Cyclization: Ozonolysis of the allyl group followed by intramolecular aldol or hemiacetal formation.
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Validated Protocol for Analogous Spiro-Furanones:
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Start: 1,4-Dioxaspiro[4.5]decan-8-one.
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Reagent: Lithium diisopropylamide (LDA), -78°C.
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Electrophile: Ethyl bromoacetate.
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Result: Beta-keto ester.
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Reduction/Cyclization: Reduction of the ester to alcohol followed by acid-catalyzed spiro-ketalization or etherification.
Synthetic Pathway Diagram
Caption: Synthetic route from 1,4-cyclohexanedione to the target dispiro scaffold via mono-ketalization and spiro-annulation.
Spectroscopic Characterization
To validate the structure of 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one, the following NMR signals are diagnostic.
Proton NMR ( H NMR, 400 MHz, CDCl )
- 3.90–4.00 ppm (4H, s): Ethylene ketal protons (-O-CH2-CH2-O-). A distinct singlet or tight multiplet characteristic of the 1,3-dioxolane ring.
- 3.80–4.20 ppm (2H, t/m): Protons adjacent to oxygen in the furanone ring (-O-CH2-).
- 2.40–2.60 ppm (2H, s/m): Alpha-protons to the ketone in the furanone ring.
- 1.60–2.00 ppm (8H, m): Cyclohexane ring protons. These will appear as complex multiplets due to the rigid spiro-conformation creating axial/equatorial distinctions.
Carbon NMR ( C NMR, 100 MHz, CDCl )
- 210–215 ppm: Carbonyl carbon (C=O) of the furanone.
- 108–110 ppm: Ketal spiro-carbon (quaternary, O-C-O).
- 80–90 ppm: Spiro-carbon at the furanone junction (quaternary, C-O).
- 64–65 ppm: Ethylene glycol carbons (-O-CH2-).
- 30–40 ppm: Cyclohexane methylene carbons.
Applications & Safety
Research & Development
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Medicinal Chemistry: Used as a rigid scaffold to constrain peptide mimetics or as a bioisostere for spiro-cyclic natural products.
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Agrochemicals: Structural similarity to Spirotetramat suggests potential utility in designing lipid biosynthesis inhibitors.
Handling & Storage
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketal is acid-sensitive; avoid exposure to acidic fumes.
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Safety: Standard GHS precautions apply (H315, H319). Use in a fume hood.
References
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BLDpharm. (2024).[4] Product Analysis: 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one (CAS 2138000-10-7).[1][2][5] Retrieved from
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for Dispiro[4.2.4.2]tetradecane derivatives. Retrieved from
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Sigma-Aldrich. (2023). Synthesis of 1,4-Cyclohexanedione Monoethylene Ketal Protocols. Retrieved from
-
Google Patents. (2004). Process for the preparation of monoketals of 1,4-cyclohexanedione (US20040230063A1).[6] Retrieved from
Sources
- 1. 851764-31-3|(R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one|BLD Pharm [bldpharm.com]
- 2. 148969-55-5|(3AR,6S,6aR)-2,2,6-trimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one|BLD Pharm [bldpharm.com]
- 3. WO2009056233A1 - Method for the production of substituted and unsubstituted cyclohexanone monoketals - Google Patents [patents.google.com]
- 4. 1,4,9-TRIOXA-DISPIRO[4.2.4.2]TETRADECAN-12-ONE|BLD Pharm [bldpharm.com]
- 5. 1193523-95-3|(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one|BLD Pharm [bldpharm.com]
- 6. US20040230063A1 - Process for the preparation of monoketals of 1,4-cyclohexanedione including 1, 4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal - Google Patents [patents.google.com]
